molecular formula C12H8ClN3S B3035344 2-(4-chlorophenyl)-5-(1H-pyrazol-3-yl)-1,3-thiazole CAS No. 318248-75-8

2-(4-chlorophenyl)-5-(1H-pyrazol-3-yl)-1,3-thiazole

Cat. No.: B3035344
CAS No.: 318248-75-8
M. Wt: 261.73 g/mol
InChI Key: OZFODNNICWDTIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-5-(1H-pyrazol-3-yl)-1,3-thiazole is a heterocyclic compound that contains a thiazole ring, a pyrazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-5-(1H-pyrazol-3-yl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-chlorophenylthiosemicarbazone. This intermediate is then cyclized with α-haloketones to yield the desired thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-5-(1H-pyrazol-3-yl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-5-(1H-pyrazol-3-yl)-1,3-thiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5-(1H-pyrazol-3-yl)-1,3-thiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-1,3-thiazole: Lacks the pyrazole ring, which may affect its biological activity.

    5-(1H-pyrazol-3-yl)-1,3-thiazole: Lacks the chlorophenyl group, which may influence its chemical reactivity and applications.

    2-(4-methylphenyl)-5-(1H-pyrazol-3-yl)-1,3-thiazole: Similar structure but with a methyl group instead of a chlorine atom, potentially altering its properties.

Uniqueness

2-(4-chlorophenyl)-5-(1H-pyrazol-3-yl)-1,3-thiazole is unique due to the presence of both the chlorophenyl and pyrazole groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-(1H-pyrazol-5-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3S/c13-9-3-1-8(2-4-9)12-14-7-11(17-12)10-5-6-15-16-10/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFODNNICWDTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)C3=CC=NN3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenyl)-5-(1H-pyrazol-3-yl)-1,3-thiazole
Reactant of Route 2
2-(4-chlorophenyl)-5-(1H-pyrazol-3-yl)-1,3-thiazole
Reactant of Route 3
2-(4-chlorophenyl)-5-(1H-pyrazol-3-yl)-1,3-thiazole
Reactant of Route 4
Reactant of Route 4
2-(4-chlorophenyl)-5-(1H-pyrazol-3-yl)-1,3-thiazole
Reactant of Route 5
2-(4-chlorophenyl)-5-(1H-pyrazol-3-yl)-1,3-thiazole
Reactant of Route 6
2-(4-chlorophenyl)-5-(1H-pyrazol-3-yl)-1,3-thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.